

Application Notes and Protocols for Putative U91356 Antibody

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Compound of Interest

Compound Name: U91356

Cat. No.: B131092

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Disclaimer: The protein designated "**U91356**" corresponds to a putative uncharacterized protein, potentially encoded by the long non-coding RNA LINC01356.[1] As such, commercially available antibodies specifically targeting this protein may be limited or not extensively validated. The following application notes and protocols are provided as a comprehensive guide for the use and validation of an antibody against a novel protein target like **U91356** in Western Blot (WB) and Immunohistochemistry (IHC) applications. The provided protocols are based on established general procedures and will require optimization for a specific antibody.

Western Blot (WB)

Western blotting is a technique used to detect a specific protein in a sample of tissue homogenate or extract. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Data Presentation

Table 1: Recommended Starting Conditions for Western Blot

Parameter	Recommendation
Sample Type	Cell lysates, tissue homogenates
Positive Control	To be determined (e.g., cell line with high expression of LINC01356)
Negative Control	To be determined (e.g., cell line with low or no expression of LINC01356)
Lysate Preparation	RIPA buffer with protease and phosphatase inhibitors
Protein Concentration	20-40 µg per lane
Gel Electrophoresis	4-20% Tris-Glycine SDS-PAGE
Transfer	Wet or semi-dry transfer to nitrocellulose or PVDF membrane
Blocking	5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature. [2] [3]
Primary Antibody Dilution	1:500 - 1:2000 (to be optimized)
Primary Antibody Incubation	Overnight at 4°C with gentle agitation. [3]
Secondary Antibody	HRP-conjugated anti-species IgG
Secondary Antibody Dilution	1:2000 - 1:10000 (to be optimized)
Detection	Enhanced Chemiluminescence (ECL)

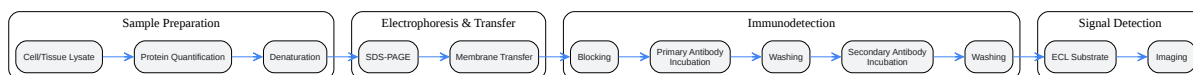
Experimental Protocol

- Sample Preparation:
 - Prepare cell lysates by incubating cells in RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 30 minutes.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Determine the protein concentration of the supernatant using a BCA protein assay.

- Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[4]
- Gel Electrophoresis:
 - Load 20-40 µg of protein per well of a 4-20% Tris-Glycine SDS-PAGE gel.[2]
 - Include a pre-stained protein ladder to monitor migration.
 - Run the gel at 100-150V until the dye front reaches the bottom of the gel.[2]
- Protein Transfer:
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
 - For wet transfer, perform the transfer at 100V for 1-2 hours or overnight at a lower voltage in a cold room.[2]
 - For semi-dry transfer, follow the manufacturer's instructions.
- Immunodetection:
 - Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2]
 - Incubate the membrane with the primary antibody (anti-**U91356**) at the optimized dilution in blocking buffer overnight at 4°C with gentle shaking.[3]
 - Wash the membrane three times for 5-10 minutes each with TBST.[2][4]
 - Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature.[4]
 - Wash the membrane three times for 10 minutes each with TBST.[4]
- Detection:
 - Prepare the ECL substrate according to the manufacturer's instructions.

- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[2]

Experimental Workflow



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Figure 1: Western Blot Experimental Workflow.

Immunohistochemistry (IHC)

Immunohistochemistry is a technique used to determine the location of a specific protein in tissues. It is a valuable tool for understanding the spatial context of protein expression.

Data Presentation

Table 2: Recommended Starting Conditions for Immunohistochemistry

Parameter	Recommendation
Tissue Type	Formalin-fixed, paraffin-embedded (FFPE) or frozen sections
Positive Control Tissue	To be determined
Negative Control Tissue	To be determined
Fixation	10% neutral buffered formalin for FFPE; cold acetone or methanol for frozen.[5]
Antigen Retrieval	Heat-induced epitope retrieval (HIER) with citrate buffer (pH 6.0) or EDTA buffer (pH 9.0). [5]
Blocking	3-10% normal serum from the secondary antibody host species for 30 minutes.[5]
Primary Antibody Dilution	1:100 - 1:500 (to be optimized)
Primary Antibody Incubation	Overnight at 4°C in a humidified chamber.[5]
Secondary Antibody	Biotinylated or polymer-based detection system
Detection	DAB (3,3'-Diaminobenzidine) or other chromogens
Counterstain	Hematoxylin

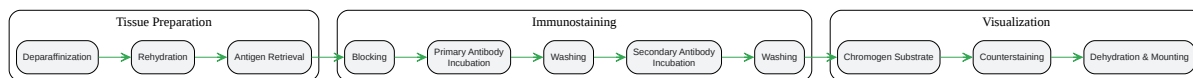
Experimental Protocol

- Deparaffinization and Rehydration (for FFPE tissues):
 - Immerse slides in xylene (two changes for 5 minutes each).
 - Rehydrate through a graded series of ethanol (100%, 90%, 80%, 70%) for 3 minutes each.
 - Rinse with distilled water.
- Antigen Retrieval:

- Perform HIER by immersing slides in a pre-heated antigen retrieval solution (e.g., sodium citrate buffer, pH 6.0).
- Heat in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20-40 minutes).[\[5\]](#)
- Allow slides to cool to room temperature.
- Immunostaining:
 - Wash slides with PBS.
 - Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes (for HRP-based detection).
 - Wash with PBS.
 - Block non-specific binding by incubating with normal serum for 30 minutes.[\[5\]](#)
 - Incubate with the primary antibody (anti-**U91356**) at the optimized dilution overnight at 4°C in a humidified chamber.[\[5\]](#)
 - Wash with PBS.
 - Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-polymer-based secondary antibody, according to the manufacturer's instructions.
 - Wash with PBS.
- Visualization and Counterstaining:
 - Incubate with a chromogen substrate such as DAB until the desired stain intensity develops.
 - Rinse with distilled water.
 - Counterstain with hematoxylin.
 - Dehydrate through a graded series of ethanol and clear with xylene.

- Mount with a permanent mounting medium.

Experimental Workflow



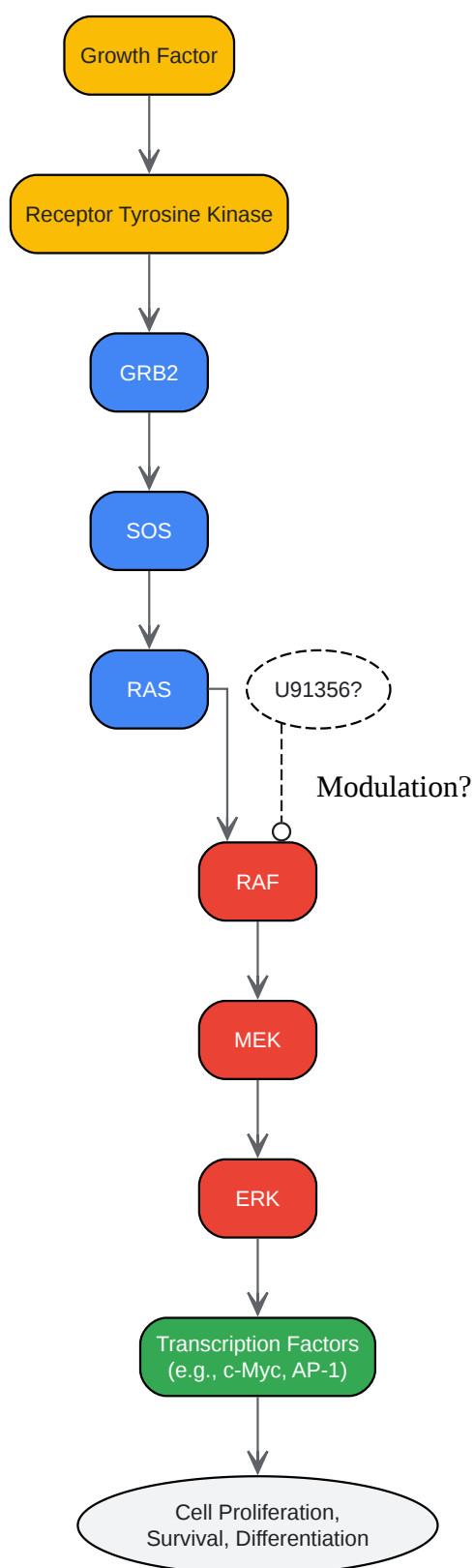
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Figure 2: Immunohistochemistry Experimental Workflow.

Putative Signaling Pathway Involvement

As **U91356** is an uncharacterized protein, its role in cellular signaling is unknown. A common approach to investigating the function of a novel protein is to examine its potential involvement in well-established signaling cascades, such as the MAPK/ERK pathway, which is crucial for regulating cell growth, proliferation, and survival.[6] The interaction of **U91356** with components of this pathway could be investigated through co-immunoprecipitation experiments using an anti-**U91356** antibody.

MAPK/ERK Signaling Pathway



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Figure 3: Hypothetical involvement of **U91356** in the MAPK/ERK pathway.

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